molecular formula C24H21N3O3 B11307625 N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11307625
M. Wt: 399.4 g/mol
InChI Key: RXDLJMDTXZXYOK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The synthesized oxadiazole derivative is then coupled with a phenoxyacetic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide
  • Acetamide, N-(2-methylphenyl)
  • Acetamide, N-(3-methylphenyl)

Uniqueness

N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific structural features, which confer distinct biological and chemical properties

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-8-7-10-18(14-16)24-26-23(27-30-24)19-11-4-6-13-21(19)29-15-22(28)25-20-12-5-3-9-17(20)2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

RXDLJMDTXZXYOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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